3-(4-(Benzyloxy)phenyl)propan-1-ol
Overview
Description
The compound 3-(4-(Benzyloxy)phenyl)propan-1-ol is a versatile molecule that serves as a precursor or intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further linked to a propan-1-ol moiety. This structure is a common feature in several synthesized compounds that exhibit a range of biological activities, including antimicrobial, antioxidant, and adrenoceptor blocking properties .
Synthesis Analysis
The synthesis of derivatives of 3-(4-(Benzyloxy)phenyl)propan-1-ol involves various chemical reactions. For instance, the reaction of 4-(3-hydroxypropyl)phenol with different reagents leads to the formation of novel compounds with potential electrochemical applications . Similarly, asymmetric derivatives have been synthesized using conventional and microwave irradiation methods, starting from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one and various substituted aldehydes . These synthetic routes are confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry, ensuring the correct structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of derivatives of 3-(4-(Benzyloxy)phenyl)propan-1-ol is confirmed through various analytical techniques. X-ray crystallography provides detailed insights into the conformation and absolute configuration of these molecules . Additionally, molecular docking studies help in understanding the binding mechanisms of these compounds with biological targets, such as enzymes and receptors .
Chemical Reactions Analysis
The chemical reactivity of 3-(4-(Benzyloxy)phenyl)propan-1-ol derivatives is explored through various reactions. These include the synthesis of phthalocyanines with electrochemical properties , the formation of Mannich bases with antimicrobial and antioxidant activities , and the creation of beta-adrenoceptor blocking agents with cardioselectivity . The reactivity is also demonstrated in the potential for cross-linking in the synthesis of polymeric networks .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-(Benzyloxy)phenyl)propan-1-ol derivatives are diverse. They exhibit a range of biological activities, including antimicrobial, antifungal, and antioxidant properties . Their electrochemical behavior is studied using techniques like cyclic voltammetry and square wave voltammetry, indicating their potential in electrochemical technologies . The mesomorphic behavior of some derivatives shows ferroelectric liquid-crystal properties, which are of interest in material science . The ionization constants of these compounds suggest their protonation at physiological pH, which is relevant for their biological activity .
Scientific Research Applications
1. Anticancer Activity
- Summary of Application: A novel series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .
- Methods of Application: The compound was synthesized and its EGFR kinase inhibitory as well as antiproliferative activities were evaluated against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .
- Results or Outcomes: Compound 6f inhibits EGFR kinase at a concentration of 2.05µM. It was observed that among all synthesized compounds 6f showed most potent antiproliferative results against A549 cancer cell line having IC50 = 5.6 µM .
2. Spectroelectrochemical Properties
- Summary of Application: The compound was used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds .
- Methods of Application: The compound was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene. The resulting product was then reacted with 4-nitrophthalonitrile to synthesize 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile .
- Results or Outcomes: The electrochemical and spectroelectrochemical investigation of the phthalocyanines carrying 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were studied using various electrochemical techniques in DMF on a glassy carbon electrode .
3. Hydrogenation of trans-cinnamaldehyde
- Summary of Application: The compound was used to study the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes .
- Methods of Application: The compound was used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
4. Inhibitor of Soluble Epoxide Hydrolase
- Summary of Application: The compound was used in the study of soluble epoxide hydrolase (sEH), a potential target for the treatment of inflammation and hypertension .
- Methods of Application: The compound was used in the synthesis of inhibitors of sEH. The structure of sEH in complex with 3-(4-(benzyloxy)phenyl)propan-1-ol was determined using X-ray diffraction .
- Results or Outcomes: The study identified N-ethylmethylamine as a promising scaffold that forms hydrogen bonds with the catalytic residues of sEH, Asp335, Tyr383, and Tyr466 .
properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZALPKMIIYFLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377286 | |
Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzyloxy)phenyl)propan-1-ol | |
CAS RN |
61440-45-7 | |
Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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